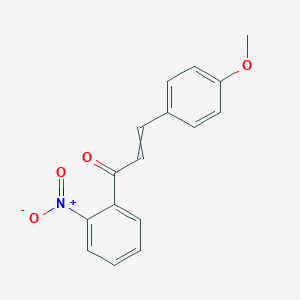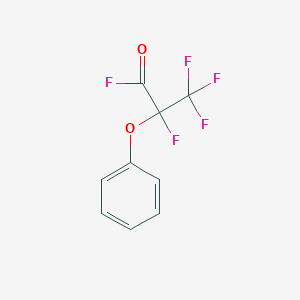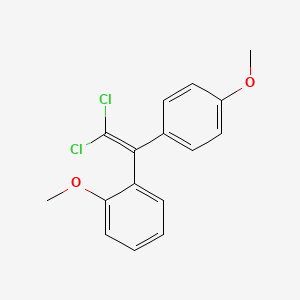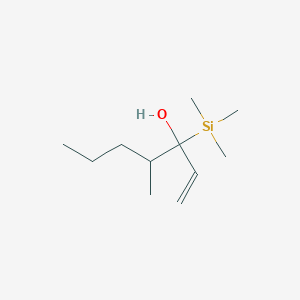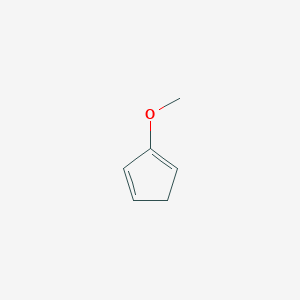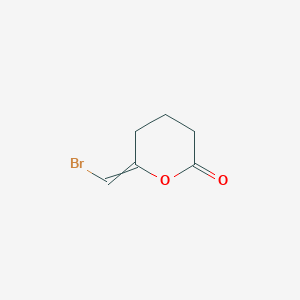
3-Acetonylcyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Acetonylcyclopentanone can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with an appropriate acylating agent. For instance, the reaction of cyclopentanone with acetyl chloride in the presence of a base such as pyridine can yield this compound. The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as distillation and purification to isolate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetonylcyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetonyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the acetonyl group under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-Acetonylcyclopentanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications may explore its role as a precursor to bioactive compounds.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism by which 3-Acetonylcyclopentanone exerts its effects involves interactions with various molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield diverse products. The acetonyl group can also undergo transformations that influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Cyclopentanone: A simpler ketone without the acetonyl group.
3-Acetonylcyclohexanone: A similar compound with a six-membered ring instead of a five-membered ring.
3-Acetonylcycloheptanone: A compound with a seven-membered ring.
Uniqueness: 3-Acetonylcyclopentanone is unique due to its specific ring size and the presence of the acetonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of the cyclopentane ring and the acetonyl group makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
75359-72-7 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
3-(2-oxopropyl)cyclopentan-1-one |
InChI |
InChI=1S/C8H12O2/c1-6(9)4-7-2-3-8(10)5-7/h7H,2-5H2,1H3 |
Clave InChI |
NQYXSLUHRDMVTB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1CCC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one](/img/structure/B14439030.png)

